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Compound of Interest

Compound Name:
3-fluoro-4-methoxy-N-

methylanilinehydrochloride

CAS No.: 1216818-87-9

Cat. No.: B6607739

Get Quote

Executive Summary
3-Fluoro-4-methoxy-N-methylaniline hydrochloride (CAS: 1216818-87-9) is a specialized

fluorinated aniline derivative utilized primarily as a high-value intermediate in the synthesis of

pharmaceutical agents, particularly kinase inhibitors and central nervous system (CNS) active

compounds. Its structural core combines the metabolic stability of a fluorine substituent with the

electronic donating properties of a methoxy group, making it a critical "building block" for

optimizing the pharmacokinetics (PK) and pharmacodynamics (PD) of drug candidates.

This guide provides a comprehensive technical analysis of the compound, including its

identification, validated synthesis protocols, handling requirements, and applications in

medicinal chemistry.

Identity & Physicochemical Characterization[1][2][3]
[4][5][6]
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The compound exists as the hydrochloride salt of the secondary amine. The salt form is

preferred in drug development workflows due to its enhanced crystallinity, water solubility, and

shelf-life stability compared to the free base (CAS: 1096989-82-0), which is prone to oxidation.

Table 1: Chemical Identity & Properties
Property Specification

Chemical Name
3-Fluoro-4-methoxy-N-methylaniline

hydrochloride

CAS Number (HCl Salt) 1216818-87-9

CAS Number (Free Base) 1096989-82-0

Molecular Formula C₈H₁₀FNO · HCl

Molecular Weight 191.63 g/mol (Salt); 155.17 g/mol (Free Base)

Appearance Off-white to pale beige crystalline solid

Solubility
Soluble in Water, Methanol, DMSO; Sparingly

soluble in DCM

Melting Point >170°C (Decomposes)

SMILES (Free Base) CNC1=CC(F)=C(OC)C=C1

InChIKey (Free Base)
LJWAPDSCYTZUJU-UHFFFAOYSA-N

(Analogous Core)

Synthesis & Manufacturing Workflow
The synthesis of 3-fluoro-4-methoxy-N-methylaniline hydrochloride typically follows a

convergent route starting from 3-fluoro-4-methoxyaniline (CAS 366-99-4). The critical step is

the selective N-monomethylation, which must be controlled to prevent the formation of the N,N-

dimethyl byproduct.[1]

Validated Synthetic Route
The most robust method employs a reductive amination strategy using formaldehyde and a

hydride reducing agent, followed by salt formation.
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Step 1: Reductive Amination (Mono-methylation)
Reagents: 3-Fluoro-4-methoxyaniline (1.0 eq), Paraformaldehyde (1.0–1.1 eq), Sodium

Methoxide (0.5 eq, catalytic), Sodium Borohydride (NaBH₄).

Solvent: Methanol (anhydrous).

Mechanism: Formation of the hemiaminal/imine intermediate followed by in-situ reduction.

Step 2: Salt Formation & Purification
Reagents: HCl in 1,4-Dioxane (4M) or Diethyl Ether (2M).

Protocol: The crude free base oil is dissolved in dry ethyl acetate. HCl solution is added

dropwise at 0°C. The precipitate is filtered and recrystallized from EtOH/Et₂O to ensure

removal of any tertiary amine impurities.

Synthesis Workflow Diagram

Starting Material
3-Fluoro-4-methoxyaniline

(CAS: 366-99-4)

Step 1: Reductive Amination
(CH2O, NaBH4, MeOH)

Temp: 0°C -> RT

 Activation 
Intermediate

Free Base (Oil)
(CAS: 1096989-82-0)

 Reduction Step 2: Salt Formation
(HCl in Dioxane/Et2O)

 Acidification 
Final Product

HCl Salt
(CAS: 1216818-87-9)

 Crystallization 

Click to download full resolution via product page

Figure 1: Step-wise synthesis pathway from the primary aniline precursor to the hydrochloride

salt.

Applications in Drug Discovery[8]
This compound serves as a "privileged scaffold" fragment in medicinal chemistry. The specific

substitution pattern—fluorine at the meta position and methoxy at the para position relative to

the amine—imparts unique electronic and steric properties.

Pharmacophore Analysis
Fluorine Effect (C-3): The fluorine atom withdraws electrons inductively, lowering the pKa of

the aniline nitrogen compared to the non-fluorinated analog. This modulation can improve
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the metabolic stability of the ring against oxidative metabolism (e.g., preventing hydroxylation

at the C-3 position).

Methoxy Group (C-4): Acts as a hydrogen bond acceptor and a weak electron donor. It is

often used to target specific pockets in kinase enzymes (e.g., the hinge region of EGFR or

Src kinases).

N-Methyl Group: Increases lipophilicity (LogP) and can improve blood-brain barrier (BBB)

permeability. It also removes a hydrogen bond donor, which can be critical for selectivity

between receptor subtypes.

Structural Logic Diagram
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Figure 2: Pharmacophore analysis highlighting the functional role of each substituent in drug

design.

Safety & Handling (MSDS Summary)
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As an aniline derivative, this compound must be handled with strict safety protocols. It is

classified as an irritant and potentially toxic if ingested or absorbed through the skin.

Hazard Classification (GHS)
Signal Word:WARNING

Hazard Statements:

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Protocols
Engineering Controls: Always handle within a certified chemical fume hood.

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen). The

salt is hygroscopic; keep the container tightly sealed.

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous

chemical waste. Do not flush down the drain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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